molecular formula C12H12ClN3O B8520164 1-Amino-3-chloro-N-o-tolyl-1H-pyrrole-2-carboxamide

1-Amino-3-chloro-N-o-tolyl-1H-pyrrole-2-carboxamide

Cat. No.: B8520164
M. Wt: 249.69 g/mol
InChI Key: UEQVKQGEJKABDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-chloro-N-o-tolyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

1-amino-3-chloro-N-(2-methylphenyl)pyrrole-2-carboxamide

InChI

InChI=1S/C12H12ClN3O/c1-8-4-2-3-5-10(8)15-12(17)11-9(13)6-7-16(11)14/h2-7H,14H2,1H3,(H,15,17)

InChI Key

UEQVKQGEJKABDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CN2N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL three-necked flask it was placed 11 mL of a 28% aqueous solution of sodium hydroxide, 4.1 mL of a 28% ammonium hydroxide solution, 1.23 g of ammonium chloride and 0.12 mL of Aliquat 336. Afterwards, a solution of 3-chloro-N-o-tolyl-1H-pyrrole-2-carboxamide (0.9 g, 3.84 mmol) in 30 mL of diethyl ether and 30 mL of methyl tert-butyl ether was added and placed at 0° C. affording a suspension. Over this suspension, a 10% aqueous solution of sodium hypochlorite (26 mL) was added drop wise with vigorous stirring maintaining the temperature during 20 min. more. Subsequently, the reaction mixture was stirred at room temperature during a further 1.5 h producing the consumption of the starting material. Next, the reaction crude was diluted with ethyl acetate until no suspended material was observed. The layers were separated and the organic phase was washed with a 25% aqueous solution of sodium thiosulphate, water and brine, dried (Na2SO4) and concentrated under vacuum to give a residue that was triturated with hexane to produce a solid (870 mg, 86% yield) after filtration.
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86%

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